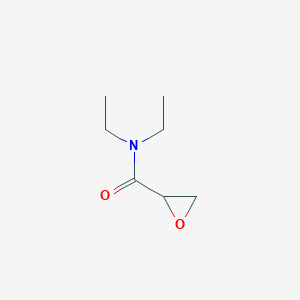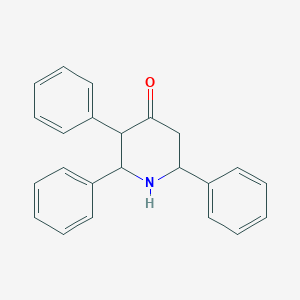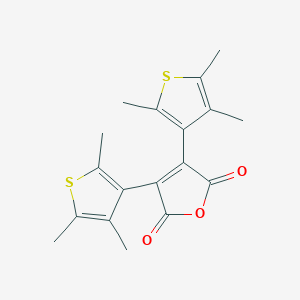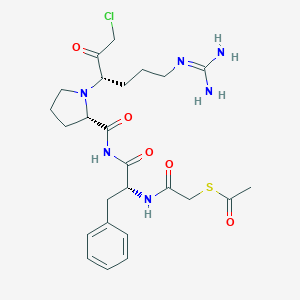
Ata-fpr-CK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone is a synthetic compound known for its role as a protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases, making it useful in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone typically involves the chlorination of ketones. One common method includes the use of trichloromethanesulfonyl chloride for efficient α-chlorination of aldehydes under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, which provides good yields and high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of N-alkenoxypyridinium salts as substrates and quaternary ammonium salts as halogen sources. These methods offer mild reaction conditions, excellent functional group tolerance, and a wide substrate scope .
化学反応の分析
Types of Reactions
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone undergoes various chemical reactions, including nucleophilic addition, substitution, and oxidation reactions.
Common Reagents and Conditions
Nucleophilic Addition: This reaction involves the addition of a nucleophile to the carbonyl group of the ketone, forming an alkoxide ion intermediate, which is then protonated to give an alcohol.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Major Products
The major products formed from these reactions include alcohols, substituted derivatives, and oxidized compounds, depending on the specific reagents and conditions used .
科学的研究の応用
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone has a wide range of scientific research applications:
作用機序
The compound exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl group reacts with the active site cysteine or histidine residues, forming a covalent bond and leading to the loss of protease activity . This mechanism is particularly effective in inhibiting serine and cysteine proteases .
類似化合物との比較
Similar Compounds
N(alpha)-Tosyl-L-lysine chloromethyl ketone: Another protease inhibitor with similar inhibitory properties.
L-Leucine chloromethyl ketone: Used as a lysosomal cysteine protease inhibitor.
Uniqueness
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone is unique due to its specific structure, which allows it to inhibit a broader range of proteases compared to other similar compounds. Its ability to form covalent bonds with both cysteine and histidine residues makes it a versatile inhibitor in biochemical research .
特性
CAS番号 |
115290-74-9 |
|---|---|
分子式 |
C25H35ClN6O5S |
分子量 |
567.1 g/mol |
IUPAC名 |
S-[2-[[(2R)-1-[[(2S)-1-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C25H35ClN6O5S/c1-16(33)38-15-22(35)30-18(13-17-7-3-2-4-8-17)23(36)31-24(37)20-10-6-12-32(20)19(21(34)14-26)9-5-11-29-25(27)28/h2-4,7-8,18-20H,5-6,9-15H2,1H3,(H,30,35)(H4,27,28,29)(H,31,36,37)/t18-,19+,20+/m1/s1 |
InChIキー |
ZAYSEFJZQOECOL-AABGKKOBSA-N |
異性体SMILES |
CC(=O)SCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@@H](CCCN=C(N)N)C(=O)CCl |
SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
正規SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
| 115290-74-9 | |
同義語 |
ATA-FPR-CK N(alpha)-((acethylthio)acetyl)-Phe-Pro-Arg-Ch2Cl N(alpha)-((acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


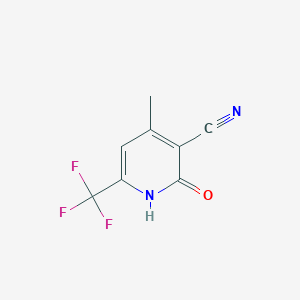
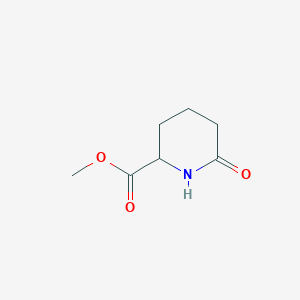
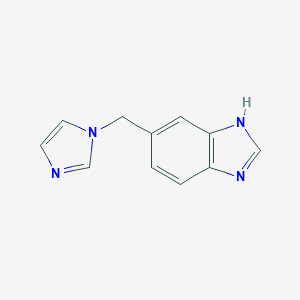
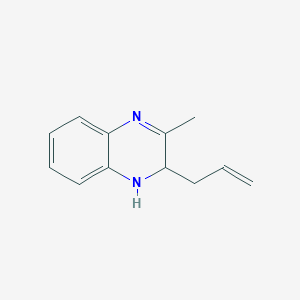
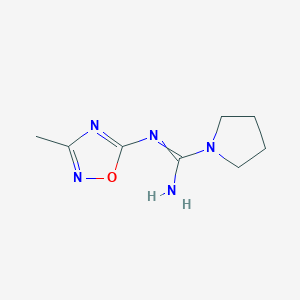
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)

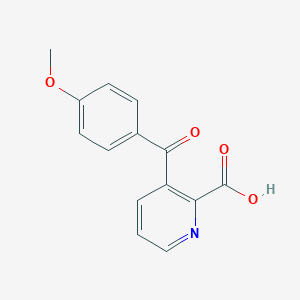
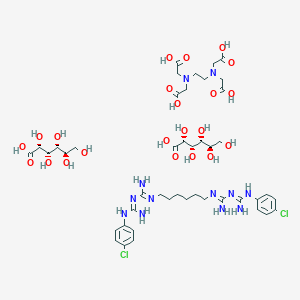
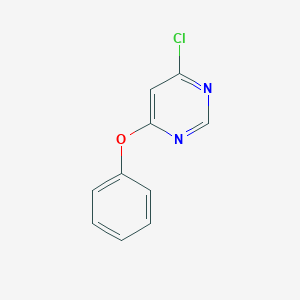
![(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione](/img/structure/B38842.png)
